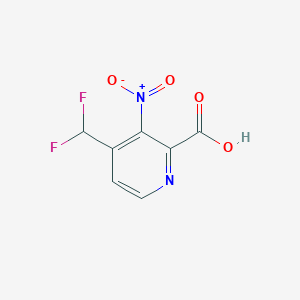

4-(Difluoromethyl)-3-nitropicolinic acid

Description

Significance of Picolinic Acid Derivatives in Chemical Synthesis and Medicinal Chemistry Scaffolding

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are fundamental building blocks in both chemical synthesis and medicinal chemistry. wikipedia.orgresearchgate.net These pyridine (B92270) carboxylic acid isomers have historically led to the development of a wide array of pharmaceuticals for treating conditions such as tuberculosis, cancer, diabetes, and hypertension. nih.gov The picolinic acid scaffold is a bidentate chelating agent, capable of forming stable complexes with various metal ions, a property that is crucial for certain biological activities. wikipedia.org In synthetic chemistry, picolinic acid derivatives serve as versatile intermediates. For instance, the hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the anesthetic mepivacaine. wikipedia.org The development of new picolinic acid derivatives continues to be an active area of research, with a focus on creating novel enzyme inhibitors and other therapeutic agents. nih.govgoogle.comgoogle.com

The Strategic Role of Fluorine and Fluoroalkyl Moieties in Organic Chemistry and Material Science

The introduction of fluorine and fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. ncn.gov.pl Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart enhanced thermal stability and chemical resistance to fluorinated compounds. numberanalytics.comnih.gov In medicinal chemistry, the substitution of hydrogen with fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ncn.gov.pl This has led to the incorporation of fluorine in over 20% of all pharmaceuticals. ncn.gov.pl In material science, fluorinated organic materials are utilized in electronic and optoelectronic applications due to their unique properties, which include lowered HOMO and LUMO energy levels, leading to easier electron injection and greater resistance to oxidative degradation. rsc.org The difluoromethyl group (CHF2), in particular, is a bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, influencing molecular conformations and interactions.

Nitro-Substituted Heterocycles as Versatile Synthetic Handles and Their Chemical Transformations

Nitro-substituted heterocycles are highly valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group. frontiersin.orgresearchgate.net The strong electron-withdrawing nature of the nitro group activates the heterocyclic ring for nucleophilic substitution reactions and can also influence the acidity of adjacent protons. researchgate.net The nitro group itself can undergo a wide range of chemical transformations, including reduction to an amino group, which is a key step in the synthesis of many biologically active compounds. researchgate.net This reductive transformation is fundamental in the synthesis of N-heterocyclic and polycyclic systems that are valuable in drug development. researchgate.net Furthermore, the nitro group can be displaced by various nucleophiles or participate in cycloaddition reactions, making nitro-heterocycles powerful synthons for the construction of complex molecular architectures. frontiersin.orgrsc.org The diverse reactivity of the nitro functionality allows for its use in carbon-carbon and carbon-heteroatom bond-forming reactions, making nitro compounds ideal intermediates in organic synthesis. frontiersin.org

Overview of Research Trajectories for 4-(Difluoromethyl)-3-nitropicolinic Acid

While extensive research on this compound is not yet widely published, its molecular architecture suggests several promising research trajectories. The convergence of the picolinic acid scaffold, a difluoromethyl group, and a nitro functionality within a single molecule creates a platform for the development of novel compounds with potentially unique biological activities and material properties.

Potential Research Directions:

Medicinal Chemistry: The combination of the picolinic acid core, known for its presence in numerous bioactive compounds, with the metabolic stability and unique electronic properties conferred by the difluoromethyl group, suggests potential applications in drug discovery. The nitro group can be a precursor to an amino group, opening pathways to a diverse range of derivatives for screening as potential therapeutic agents.

Agrochemicals: Many successful herbicides and pesticides contain fluorinated and nitrogen-containing heterocyclic moieties. The structural motifs within this compound make it a candidate for investigation in the development of new agrochemicals.

Materials Science: The presence of the electron-withdrawing difluoromethyl and nitro groups on the pyridine ring could lead to interesting electronic and photophysical properties. This could spur investigations into its use as a building block for functional organic materials, such as those used in organic light-emitting diodes (OLEDs) or as n-type semiconductors.

Synthetic Methodology: The synthesis of this compound and its subsequent chemical manipulations could drive the development of new synthetic methods. The reactivity of this multifunctional compound presents opportunities for exploring selective transformations and the construction of complex molecular frameworks.

The following table summarizes the key functional groups of this compound and their associated significance in chemical research.

| Functional Group | Significance in Chemical Research |

| Picolinic Acid | - Biologically active scaffold- Bidentate chelating agent- Versatile synthetic intermediate |

| Difluoromethyl Group | - Increases metabolic stability- Modulates lipophilicity and pKa- Can act as a hydrogen bond donor |

| Nitro Group | - Strong electron-withdrawing group- Versatile synthetic handle for transformations- Precursor to the amino group |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4F2N2O4 |

|---|---|

Molecular Weight |

218.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4F2N2O4/c8-6(9)3-1-2-10-4(7(12)13)5(3)11(14)15/h1-2,6H,(H,12,13) |

InChI Key |

OAFPCVBQHVILKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Difluoromethyl 3 Nitropicolinic Acid

Retrosynthetic Analysis and Disconnection Strategies

A retrosynthetic analysis of 4-(difluoromethyl)-3-nitropicolinic acid suggests several potential disconnection points. The primary disconnections involve the carbon-nitrogen bond of the nitro group, the carbon-carbon bond of the carboxylic acid, and the carbon-fluorine bonds of the difluoromethyl group.

A logical approach would be to disconnect the nitro group first, leading to 4-(difluoromethyl)picolinic acid as the immediate precursor. This simplifies the synthesis by introducing the strongly deactivating nitro group at a later stage. Further disconnection of the difluoromethyl group could lead to a precursor such as 4-formylpicolinic acid or a 4-halopicolinic acid derivative. The carboxylic acid group can be envisioned as arising from the hydrolysis of a nitrile or the oxidation of a methyl group.

Considering the electronic nature of the pyridine (B92270) ring, a plausible strategy involves the construction of a suitably substituted picolinic acid core, followed by the introduction of the difluoromethyl and nitro moieties. The order of these introductions is critical to the success of the synthesis, as the directing effects of the existing substituents will heavily influence the regioselectivity of subsequent reactions.

Precursor Synthesis and Building Block Functionalization

The successful synthesis of this compound hinges on the effective preparation and functionalization of key precursors.

Preparation of Picolinic Acid Core Precursors

The synthesis can commence from readily available picolinic acid or its derivatives. One common strategy involves the use of 4-chloropicolinic acid derivatives as versatile intermediates. For instance, the synthesis of methyl 4-chloro-3-nitropicolinate can be adapted from analogous procedures for benzoic acids. This would involve the nitration of a 4-chloropicolinic acid precursor. chemicalbook.comnih.gov

Alternatively, multi-component reactions can be employed to construct the picolinic acid skeleton with desired functionalities in a single step, offering an efficient route to highly substituted pyridines.

Introduction of the Difluoromethyl Moiety

Introducing the difluoromethyl group onto the pyridine ring at the 4-position presents a significant synthetic challenge. Direct C-H difluoromethylation of a pre-functionalized picolinic acid is often unselective. A more controlled approach involves the conversion of a pre-existing functional group at the 4-position.

One potential strategy is the conversion of a 4-formyl group to a difluoromethyl group. This transformation can be achieved using various fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents. Therefore, the synthesis of a 4-formyl-3-nitropicolinic acid precursor would be a key step.

Another approach involves the use of a 4-halo-picolinic acid derivative, such as 4-chloro-3-nitropicolinic acid. The chloro group could potentially be displaced or converted to the difluoromethyl group through a transition-metal-catalyzed cross-coupling reaction with a suitable difluoromethyl source. However, such reactions on electron-deficient pyridine rings can be challenging.

Nitration Strategies for Pyridine Ring Systems

The nitration of pyridine rings is generally more difficult than that of benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom. The regioselectivity of nitration is highly dependent on the substituents already present on the ring.

For the synthesis of this compound, if the difluoromethyl group is introduced first, the subsequent nitration of 4-(difluoromethyl)picolinic acid would need to be considered. The difluoromethyl group is electron-withdrawing, which would further deactivate the ring towards electrophilic aromatic substitution and would likely direct the incoming nitro group to the 3-position.

Alternatively, nitration can be performed on a precursor like picolinic acid N-oxide. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropicolinic acid N-oxide can then be a precursor for further functionalization. umsl.edu A mixture of sulfuric acid and fuming nitric acid is a common nitrating agent for such transformations. umsl.edu

Key Synthetic Routes to this compound

Multi-Step Linear Syntheses

A feasible synthetic route could commence with the nitration of a suitable picolinic acid precursor, followed by the introduction of the difluoromethyl group.

Proposed Synthetic Pathway:

Nitration of a 4-Substituted Picolinic Acid Precursor: A potential starting point is the nitration of a 4-chloropicolinic acid derivative, such as methyl 4-chloropicolinate. This would yield methyl 4-chloro-3-nitropicolinate. The reaction conditions would likely involve a mixture of nitric acid and sulfuric acid. chemicalbook.comnih.gov

Conversion to a 4-Formyl Derivative: The 4-chloro group could then be converted to a 4-formyl group. This might be achieved through a palladium-catalyzed formylation reaction or via a multi-step sequence involving a Grignard reagent followed by oxidation.

Difluoromethylation of the Aldehyde: The resulting methyl 4-formyl-3-nitropicolinate could then be subjected to difluoromethylation. Reagents like DAST or other fluorinating agents would be employed to convert the aldehyde to the difluoromethyl group.

Hydrolysis of the Ester: The final step would be the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved under acidic or basic conditions.

Alternative Pathway:

An alternative strategy could involve the introduction of the difluoromethyl group prior to nitration.

Synthesis of a 4-(Difluoromethyl)picolinonitrile (B13982505): Starting from a suitable precursor, a 4-(difluoromethyl)picolinonitrile could be synthesized.

Nitration: The nitration of this intermediate would then be carried out. The electron-withdrawing nature of both the nitrile and the difluoromethyl group would make this a challenging step, likely requiring harsh conditions.

Hydrolysis of the Nitrile: The final step would be the hydrolysis of the nitrile group to the carboxylic acid. researchgate.net

The choice between these routes would depend on the feasibility and efficiency of each step, particularly the challenging difluoromethylation and nitration reactions on the substituted pyridine ring.

Below is an interactive data table summarizing the proposed intermediates and key reaction types in a plausible synthetic route.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | Methyl 4-chloropicolinate | HNO₃, H₂SO₄ | Methyl 4-chloro-3-nitropicolinate | Electrophilic Aromatic Substitution (Nitration) |

| 2 | Methyl 4-chloro-3-nitropicolinate | e.g., Pd catalyst, CO, H₂ | Methyl 4-formyl-3-nitropicolinate | Formylation |

| 3 | Methyl 4-formyl-3-nitropicolinate | e.g., DAST | Methyl 4-(difluoromethyl)-3-nitropicolinate | Difluoromethylation |

| 4 | Methyl 4-(difluoromethyl)-3-nitropicolinate | H₃O⁺ or OH⁻ | This compound | Hydrolysis |

Convergent Synthetic Approaches

Convergent synthesis offers an efficient strategy for preparing complex molecules by assembling pre-functionalized fragments in the later stages of a synthetic sequence. For this compound, a plausible convergent approach would involve the synthesis of two key pyridine-based intermediates: one containing the difluoromethyl group and another bearing the nitro and carboxylic acid functionalities (or their precursors), followed by a cross-coupling reaction.

A hypothetical convergent synthesis could involve the coupling of a 4-(difluoromethyl)pyridine (B1298655) derivative with a suitable 3-nitropyridine (B142982) fragment. For instance, a Suzuki or Stille coupling reaction could be employed. This would necessitate the preparation of a boronic acid or ester derivative of one fragment and a halogenated derivative of the other.

Table 1: Hypothetical Convergent Synthesis Fragments

| Fragment A | Fragment B | Proposed Coupling Reaction |

| 4-(Difluoromethyl)-2-halopyridine | 3-Nitropyridine-5-boronic acid | Suzuki Coupling |

| 4-(Difluoromethyl)-2-boronic acid | 3-Nitro-5-halopyridine | Suzuki Coupling |

| 4-(Difluoromethyl)-2-stannylpyridine | 3-Nitro-5-halopyridine | Stille Coupling |

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. While a direct one-pot synthesis of this compound from simple precursors is challenging due to the potential for competing side reactions, a multi-step, one-pot process can be envisioned.

A potential one-pot strategy could involve the synthesis of a substituted pyridine ring followed by sequential functionalization. For example, a reaction sequence could begin with the formation of a pyridine ring already containing a difluoromethyl group precursor. This could be followed by in-situ nitration and subsequent oxidation of a methyl group at the 2-position to a carboxylic acid. The development of such a process would require careful optimization of reaction conditions to ensure compatibility between the different reagents and intermediates.

Catalytic Approaches in Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing this compound, catalytic methods could be employed for the key steps of difluoromethylation and C-H functionalization.

Direct C-H difluoromethylation of a pre-functionalized 3-nitropicolinic acid or a suitable precursor represents a highly attractive and atom-economical approach. Recent advances in photoredox catalysis have enabled the direct difluoromethylation of various heterocycles using reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na) as a source of the difluoromethyl radical. nih.gov An organophotocatalyst, upon irradiation with visible light, can initiate the formation of the •CF₂H radical, which can then attack the electron-deficient pyridine ring. The regioselectivity of this addition would be a critical factor to control.

Table 2: Potential Catalytic Approaches for Difluoromethylation

| Catalytic System | Difluoromethylating Agent | Substrate | Potential Advantages |

| Organic Photoredox Catalyst (e.g., Eosin Y) | CF₂HSO₂Na | 3-Nitropicolinic acid derivative | Mild reaction conditions, avoids pre-functionalization. nih.gov |

| Copper(I) Catalysis | TMSCF₂H | 3-Nitropicolinic acid derivative | Transition-metal catalyzed C-H functionalization. |

| Silver-catalyzed Radical Cyclization | N/A | Precursors to the pyridine ring | Formation of the functionalized ring system. |

Furthermore, catalytic methods for the nitration step could also be explored, potentially offering milder conditions and improved selectivity compared to traditional nitrating agents.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic processes. Key considerations for the synthesis of this compound include solvent selection, atom economy, and energy efficiency.

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional nitration reactions often employ harsh and corrosive acids like fuming nitric acid and sulfuric acid, which also act as the reaction medium. umsl.edu Green chemistry encourages the use of safer, more environmentally benign solvents. For the synthesis of this compound, exploring alternative solvent systems is crucial.

For instance, the use of ionic liquids or deep eutectic solvents could provide a less hazardous reaction medium for nitration or difluoromethylation steps. Additionally, solvent-free reaction conditions, where feasible, represent the ideal green chemistry approach. patsnap.com Minimizing the total volume of solvent used throughout the synthetic sequence is also a key objective.

Table 3: Comparison of Solvents for Nitration Reactions

| Solvent System | Advantages | Disadvantages |

| Concentrated H₂SO₄/HNO₃ | Effective for many nitrations. umsl.edu | Highly corrosive, generates significant acidic waste. |

| Acetic Anhydride (B1165640)/HNO₃ | Milder conditions for some substrates. | Can lead to side reactions, waste generation. |

| Ionic Liquids | Potentially recyclable, low volatility. | Can be expensive, potential toxicity concerns. |

| Solvent-Free | Minimal waste, high reaction concentration. | Not always feasible, potential for thermal runaway. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are preferred as they generate less waste. Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less atom-economical.

In the synthesis of this compound, a direct C-H functionalization approach for both difluoromethylation and nitration would, in principle, offer a higher atom economy compared to a convergent synthesis involving coupling reactions that generate stoichiometric byproducts.

Reaction Efficiency Metrics:

Atom Economy (%): (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Reaction Mass Efficiency (%): (Mass of isolated product / Total mass of reactants) x 100

E-Factor: Total mass of waste / Mass of product

By analyzing these metrics for different potential synthetic routes, the most resource-efficient pathway can be identified.

Reducing energy consumption is another core principle of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure, thereby avoiding the energy costs associated with heating or cooling.

Chemical Reactivity and Transformation Studies of 4 Difluoromethyl 3 Nitropicolinic Acid

Reactivity of the Nitro Group

The nitro group, being a potent electron-withdrawing group, plays a dual role in the reactivity of the molecule. It can be chemically transformed into other functional groups or it can activate the pyridine (B92270) ring towards nucleophilic attack.

The nitro group on the pyridine ring is susceptible to reduction, offering a synthetic route to corresponding amino or hydroxylamino compounds. Standard catalytic hydrogenation conditions are typically effective for this transformation. For instance, the reduction of related nitropicolinic acids has been successfully achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. umsl.educhemicalbook.com This process is fundamental in the synthesis of various substituted pyridines, where the amino group can serve as a precursor for a wide array of further chemical modifications. The transformation of the nitro group to an amino functionality drastically alters the electronic properties of the pyridine ring, switching its character from electron-deficient to electron-rich.

Table 1: Plausible Reductive Transformations of the Nitro Group

| Transformation | Typical Reagents and Conditions | Product |

|---|---|---|

| Reduction to Amino | H₂, Pd/C, in a solvent like ethanol (B145695) or aqueous LiOH | 4-(Difluoromethyl)-3-aminopicolinic acid |

| Partial Reduction to Hydroxylamino | Controlled reduction with reagents like Zn/NH₄Cl | 4-(Difluoromethyl)-3-(hydroxylamino)picolinic acid |

The strong electron-withdrawing capacity of the nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). pipzine-chem.comlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In the case of 4-(difluoromethyl)-3-nitropicolinic acid, the nitro group at the 3-position would activate the 2- and 4-positions for nucleophilic attack. However, the existing substituents at these positions (carboxylic acid and difluoromethyl group) will influence the feasibility and outcome of such reactions.

In analogous systems, such as methyl 3-nitropyridine-4-carboxylate, the nitro group itself can act as a leaving group and be displaced by a nucleophile, such as a fluoride (B91410) ion. mdpi.com This highlights the potential for the nitro group in this compound to be substituted under suitable conditions with strong nucleophiles. The feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions. Theoretical studies on nucleophilic substitution on pyridine rings suggest that these reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway involving a stable Meisenheimer complex. nih.govnih.gov

Table 2: Potential SNAr Reactions

| Nucleophile | Potential Reaction Site | Plausible Product |

|---|---|---|

| Alkoxides (e.g., CH₃O⁻) | Displacement of the nitro group | 4-(Difluoromethyl)-3-methoxypicolinic acid |

| Amines (e.g., RNH₂) | Displacement of the nitro group | 3-Alkylamino-4-(difluoromethyl)picolinic acid |

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a key moiety in many modern pharmaceuticals and agrochemicals, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.govuni-muenster.de

Generally, the difluoromethyl group is chemically robust and stable under a wide range of reaction conditions. Its stability is a key attribute for its use in the development of bioactive molecules. nih.gov However, the electronic environment can influence its stability. For example, attempts to synthesize 2-(difluoromethyl)-4-nitropyridine (B13090088) have proven challenging, with speculation that the potent electron-withdrawing nature of the para-nitro group may destabilize the difluoromethyl group, potentially leading to its elimination under certain synthetic conditions. nih.gov This suggests that the stability of the difluoromethyl group in this compound should be considered, particularly in reactions involving strong bases or high temperatures.

While the C-F bond is generally strong, reactions involving its cleavage are known. Selective hydrodefluorination of trifluoromethyl groups to difluoromethyl groups has been reported, indicating that C-F bonds can be reactive under specific reductive conditions. nih.govresearchgate.netresearchgate.netnih.gov Direct nucleophilic attack on the fluorine atoms of a difluoromethyl group is not a common transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. However, the acidity of the hydrogen atom in the CF₂H group could be exploited for deprotonation with a strong base, generating a difluoromethyl anion that could potentially undergo further reactions.

Reactivity of the Picolinic Acid Moiety

The picolinic acid functionality, consisting of a carboxylic acid at the 2-position of the pyridine ring, exhibits reactivity typical of both carboxylic acids and pyridine derivatives. The reactivity of carboxylic acids and their derivatives towards nucleophilic acyl substitution is a cornerstone of organic synthesis. khanacademy.orglibretexts.orgpressbooks.pub

The carboxylic acid group of this compound can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, through standard synthetic methodologies. For instance, esterification can be achieved by reaction with an alcohol under acidic conditions. The formation of an acid chloride, a more reactive derivative, can be accomplished using reagents like thionyl chloride or oxalyl chloride, which then allows for the synthesis of a wider range of amides and esters under milder conditions. The reactivity of the carboxylic acid group can be influenced by the electronic effects of the other substituents on the pyridine ring.

Table 3: Common Transformations of the Picolinic Acid Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., RNH₂), Coupling agent (e.g., DCC, EDC) | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | (3-Nitro-4-(difluoromethyl)pyridin-2-yl)methanol |

Carboxylic Acid Functionalizations (e.g., esterification, amidation, anhydride (B1165640) formation)

The carboxylic acid moiety of this compound is a primary site for functionalization. Standard organic chemistry transformations can be employed to convert the carboxylic acid into esters, amides, and anhydrides.

Esterification: The synthesis of esters from picolinic acid derivatives is a well-established process. A common method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride hydrochloride can then be reacted with a variety of alcohols in the presence of a base, like triethylamine, to yield the corresponding esters.

For instance, the general reaction for the esterification of a picolinic acid is as follows:

Picolinic Acid + SOCl₂ → Picolinoyl Chloride Hydrochloride

Picolinoyl Chloride Hydrochloride + R-OH + Base → Picolinate Ester

| Reagent | Product | Typical Yield | Reference |

| Thionyl chloride, then alcohol | Ester | Good to excellent | General knowledge |

Amidation: Similar to esterification, amidation is readily achieved via the acyl chloride intermediate. Reaction of the picolinoyl chloride with primary or secondary amines furnishes the corresponding amides. The choice of coupling agent can also influence the reaction efficiency. For example, peptide coupling reagents can be employed for the direct conversion of the carboxylic acid to an amide without the need for isolating the acyl chloride.

The picolinic amide group is a versatile functional group, serving not only as a stable derivative but also as a directing group in certain transition-metal-catalyzed C-H activation reactions. The formation of these amides is a crucial step in the synthesis of various ligands and biologically active molecules.

| Reagent | Product | Typical Yield | Reference |

| Thionyl chloride, then amine | Amide | Good to excellent | General knowledge |

| Peptide coupling reagents | Amide | Variable | General knowledge |

Anhydride Formation: The formation of an anhydride can be accomplished by reacting the picolinic acid with a suitable acid chloride or another activated carboxylic acid derivative. Mixed anhydrides can also be prepared, which are useful intermediates in further functionalization reactions.

Pyridine Ring Reactivity (e.g., electrophilic substitution patterns, chelation-assisted transformations)

The pyridine ring of this compound is electron-deficient due to the presence of the nitrogen atom and the strongly electron-withdrawing nitro group. This significantly influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. The deactivating effect of the nitrogen atom and the nitro group makes the ring less susceptible to attack by electrophiles. When such reactions do occur, the substitution pattern is dictated by the existing substituents. For pyridine itself, electrophilic substitution typically occurs at the 3-position. quora.comquora.com However, in this compound, the positions are already substituted, and the strong deactivation makes further electrophilic substitution highly unlikely under standard conditions.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group is a strong activating group for SNAr reactions. Nucleophiles can attack the positions ortho and para to the nitro group. In this specific molecule, a nucleophile could potentially displace a substituent if a suitable leaving group is present, or add to the ring followed by rearomatization. The reactivity of 3-nitropyridines towards nucleophiles has been documented, with amination possible at the para position to the nitro group. ntnu.no

Chelation-Assisted Transformations: The picolinic acid moiety can act as a directing group in transition metal-catalyzed C-H functionalization reactions. The nitrogen atom and the carboxylate group can chelate to a metal center, bringing it in proximity to specific C-H bonds on the pyridine ring or on a tethered substrate, enabling their selective activation and functionalization. This approach allows for the introduction of various functional groups at positions that would be inaccessible through traditional substitution reactions.

Coordination Chemistry of the Picolinic Acid Moiety with Transition Metals

Picolinic acid and its derivatives are excellent chelating ligands for a wide range of transition metals. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group form a stable five-membered chelate ring with a metal ion. This bidentate coordination is a hallmark of picolinic acid chemistry. nih.gov

The resulting metal complexes exhibit diverse coordination geometries and properties, which are influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the substituents on the picolinic acid ring. The difluoromethyl and nitro groups in this compound will modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of its metal complexes.

The coordination of this compound to transition metals can lead to the formation of mononuclear or polynuclear complexes. These complexes can have applications in catalysis, materials science, and as biologically active agents. The electronic spectra and magnetic properties of these complexes provide valuable information about their structure and bonding. orientjchem.org

| Metal Ion | Coordination Mode | Potential Geometry |

| Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (N, O) | Octahedral, Distorted Octahedral |

| Hg(II) | Bidentate (N, O) or Bridging | Polymeric or Mononuclear |

Regioselectivity and Stereoselectivity in Chemical Transformations of this compound

Regioselectivity: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of the substituents on the pyridine ring.

In nucleophilic aromatic substitution reactions , the nitro group at the 3-position strongly directs incoming nucleophiles to the positions ortho and para to it (the 2- and 4-positions). Given that the 2-position is occupied by the carboxylic acid and the 4-position by the difluoromethyl group, direct SNAr of a hydrogen atom is less likely. However, if a leaving group were present at one of these positions, its displacement would be highly favored.

In chelation-assisted C-H functionalization , the regioselectivity is determined by the geometry of the metallacyclic intermediate formed by the coordination of the picolinic acid moiety to the metal catalyst. This directs the functionalization to a specific C-H bond, often with high selectivity.

Stereoselectivity: For reactions that introduce a new chiral center, the stereoselectivity would depend on the reaction mechanism and the presence of any chiral auxiliaries or catalysts. For instance, in the functionalization of the carboxylic acid group with a chiral alcohol or amine, the resulting product would be a mixture of diastereomers unless a stereoselective method is employed.

Hydrogenation of the pyridine ring would lead to a substituted piperidine (B6355638). The stereochemical outcome of this reduction would depend on the catalyst and reaction conditions, potentially leading to a mixture of cis and trans isomers with respect to the substituents on the piperidine ring.

Derivatization and Advanced Analogue Synthesis of 4 Difluoromethyl 3 Nitropicolinic Acid

Synthesis of Nitro-Reduced and Nitro-Modified Analogues

The nitro group at the 3-position of the picolinic acid is a key site for initial derivatization, primarily through reduction to an amino group, which then serves as a versatile handle for further modifications. The conversion of the nitro group to an amine transforms the electron-withdrawing nature of the substituent to an electron-donating one, significantly altering the electronic properties of the pyridine (B92270) ring.

A variety of reducing agents can be employed for the selective reduction of an aromatic nitro group in the presence of other functional groups like a carboxylic acid and a difluoromethyl group. wikipedia.org Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), as well as chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgreddit.com For instance, the reduction of a related compound, 4-amino-3,5,6-trichloropicolinic acid, was successfully achieved via catalytic hydrogenation. chemicalbook.com A similar strategy could be applied to 4-(difluoromethyl)-3-nitropicolinic acid to yield 3-amino-4-(difluoromethyl)picolinic acid. The synthesis of 4-aminopicolinic acid has been achieved through the catalytic hydrogenation of 4-nitropicolinic acid N-oxide, demonstrating the feasibility of reducing a nitro group on the pyridine ring to an amine. umsl.eduumsl.edu

The resulting 3-amino-4-(difluoromethyl)picolinic acid is a valuable intermediate for the synthesis of a diverse range of analogues. The amino group can undergo a plethora of reactions, including acylation, alkylation, arylation, and diazotization, leading to the formation of amides, secondary and tertiary amines, biaryl compounds, and various other nitrogen-containing heterocycles.

| Reagent/Catalyst | Conditions | Product | Reference |

| Hydrazine (B178648) glyoxylate/Zn or Mg | Room Temperature | 3-Amino-4-(difluoromethyl)picolinic acid | |

| Catalytic Hydrogenation (Pd/C) | H₂, solvent | 3-Amino-4-(difluoromethyl)picolinic acid | chemicalbook.com |

| SnCl₂ | Ethanol-acetic acid, reflux | 3-Amino-4-(difluoromethyl)picolinic acid | reddit.com |

Carboxylic Acid Derivatives (e.g., Esters, Amides, Hydrazides)

The carboxylic acid functionality at the 2-position of the pyridine ring is another prime site for derivatization, allowing for the synthesis of esters, amides, and hydrazides. These modifications can significantly impact the compound's solubility, membrane permeability, and ability to interact with biological targets.

Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. The use of 4-nitrophenyl (PNP) activated esters has been shown to be an effective method for the acylation of biomolecules. nih.gov This approach could be adapted for the esterification of this compound.

Amides are readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. researchgate.net Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to possess antifungal activity, highlighting the potential of amide derivatives in agrochemical applications. mdpi.com

Hydrazides can be synthesized by reacting the corresponding ester with hydrazine hydrate. These derivatives can serve as precursors for the synthesis of various heterocyclic systems.

| Derivative | Reagents | General Product Structure | Reference |

| Esters | Alcohol, Acid Catalyst or Coupling Agent | 4-(CF₂H)-3-(NO₂)-C₅H₂N-COOR | nih.gov |

| Amides | SOCl₂, Amine or DCC/EDC, Amine | 4-(CF₂H)-3-(NO₂)-C₅H₂N-CONR¹R² | researchgate.netmdpi.com |

| Hydrazides | Ester, Hydrazine Hydrate | 4-(CF₂H)-3-(NO₂)-C₅H₂N-CONHNH₂ | N/A |

Difluoromethyl Group Modifications and Bioisosteric Replacements

The difluoromethyl (CF₂H) group plays a crucial role in modulating the lipophilicity and metabolic stability of the molecule. While direct modification of the CF₂H group is challenging, its bioisosteric replacement with other fluorine-containing moieties or different functional groups is a common strategy in drug design. princeton.edu

Bioisosteric replacement aims to substitute a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com For instance, the trifluoromethyl (CF₃) group is a common bioisostere for the difluoromethyl group. nih.govelsevierpure.com The synthesis of analogues with a trifluoromethyl or a monofluoromethyl (CH₂F) group in place of the difluoromethyl group would allow for a systematic investigation of the impact of the fluorine content on the molecule's properties. The synthesis of α-trifluoromethyl and α-difluoromethyl substituted α-amino acids has been extensively reviewed, providing insights into synthetic strategies that could be adapted for the modification of the picolinic acid scaffold. rsc.org

Furthermore, the difluoromethyl group can sometimes be considered a bioisostere of a hydroxyl or thiol group due to its ability to act as a hydrogen bond donor. princeton.edu This understanding can guide the design of novel analogues with potentially improved target interactions.

| Original Group | Bioisosteric Replacement | Rationale | Reference |

| -CF₂H | -CF₃ | Modulate electronics and lipophilicity | nih.govelsevierpure.com |

| -CF₂H | -CH₂F | Fine-tune hydrogen bonding and polarity | rsc.org |

| -NO₂ | -CF₃ | Mimic electron-withdrawing properties | nih.govelsevierpure.com |

Pyridine Ring Modifications via Substitution Reactions and Annulation

Modification of the pyridine ring itself offers another avenue for generating structural diversity. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce various substituents onto the pyridine ring, particularly if suitable leaving groups are present. The presence of the electron-withdrawing nitro and difluoromethyl groups can activate the pyridine ring for such reactions. Late-stage functionalization of multisubstituted pyridines has been achieved through a combination of fluorination and nucleophilic aromatic substitution. nih.gov

Annulation reactions , which involve the formation of a new ring fused to the existing pyridine core, can lead to the synthesis of more complex, rigid analogues. Rhodium(III)-catalyzed annulation has been used to synthesize difluorinated quinazolinone derivatives, demonstrating the utility of this approach for constructing fused heterocyclic systems. nih.gov Such strategies could potentially be applied to derivatives of this compound to create novel polycyclic structures. The invention of an annulation reaction has enabled the synthesis of a tricyclic exocyclic amide chemotype with inverse agonist activity for the RORγt receptor. nih.gov

Synthesis of Complex Analogues for Structure-Reactivity Correlation Studies

The synthesis of a diverse library of analogues of this compound is crucial for establishing robust structure-reactivity relationships (SRR). By systematically modifying each of the key functional groups and the pyridine core, researchers can elucidate the structural features that are essential for a desired biological activity. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized to study their antifungal activity and develop a three-dimensional quantitative structure-activity relationship model. mdpi.com

Role As a Strategic Building Block in Complex Chemical Synthesis

Precursor for Novel Fluorinated Heterocyclic Scaffolds

The inherent reactivity of 4-(difluoromethyl)-3-nitropicolinic acid makes it an exceptional starting material for the synthesis of diverse fluorinated heterocyclic systems. The presence of the nitro group and the carboxylic acid allows for a variety of cyclization strategies, leading to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

The synthetic utility of this building block is demonstrated in its conversion to various fused and substituted heterocyclic systems. For instance, reduction of the nitro group to an amine opens up pathways to a multitude of condensation reactions. This amino intermediate can react with various electrophiles to construct new rings fused to the pyridine (B92270) core.

Table 1: Examples of Heterocyclic Scaffolds Derived from this compound

| Starting Material | Reagents and Conditions | Resulting Heterocyclic Scaffold |

|---|---|---|

| This compound | 1. Reduction (e.g., Fe/HCl) 2. Reaction with a 1,3-dicarbonyl compound | Difluoromethyl-substituted pyrido[3,2-b]pyridines |

| This compound | 1. Reduction (e.g., H₂, Pd/C) 2. Reaction with a β-ketoester | Difluoromethyl-substituted quinolinones |

| This compound | 1. Curtius rearrangement of the corresponding acyl azide (B81097) 2. Intramolecular cyclization | Difluoromethyl-substituted pyridoxazines |

These examples underscore the versatility of this compound as a precursor. The resulting fluorinated heterocycles are of significant interest as they often exhibit unique biological activities due to the presence of the difluoromethyl group, which can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding. nih.gov

Integration into Multi-Step Syntheses of Advanced Organic Molecules

The strategic placement of functional groups in this compound allows for its seamless integration into complex, multi-step synthetic sequences. nih.gov The carboxylic acid provides a handle for amide bond formation or other coupling reactions, while the nitro group can be transformed into a variety of other functionalities. The difluoromethyl group, being relatively inert, is carried through the synthetic steps, imparting its desirable properties to the final molecule.

A representative synthetic sequence might involve an initial amide coupling of the picolinic acid with a complex amine, followed by modification of the nitro group. This could include reduction to an amine, which can then be acylated, alkylated, or used in the formation of another heterocyclic ring.

Table 2: Illustrative Multi-Step Synthesis Incorporating this compound

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | Complex Amine (R-NH₂) | Amide Coupling (e.g., HATU, DIPEA) | N-R-4-(difluoromethyl)-3-nitropicolinamide |

| 2 | N-R-4-(difluoromethyl)-3-nitropicolinamide | Reducing Agent (e.g., SnCl₂) | Nitro Reduction | 3-Amino-N-R-4-(difluoromethyl)picolinamide |

| 3 | 3-Amino-N-R-4-(difluoromethyl)picolinamide | Acylating Agent (R'-COCl) | Acylation | 3-(R'-amido)-N-R-4-(difluoromethyl)picolinamide |

This modular approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Utilization in Scaffold-Hopping and Fragment-Based Design Strategies

In modern drug discovery, scaffold hopping and fragment-based drug design (FBDD) are powerful strategies for the identification of novel lead compounds. americanelements.com this compound and its derivatives are well-suited for these approaches.

In scaffold hopping , the goal is to replace a core molecular structure with a novel one while retaining similar biological activity. The diverse range of heterocyclic scaffolds that can be synthesized from this compound makes it an excellent starting point for generating new core structures. ossila.com For example, a known bioactive compound with a quinoline (B57606) core could be re-engineered by synthesizing a difluoromethyl-substituted pyrido[3,2-b]pyridine analogue using this building block, potentially leading to improved properties such as selectivity or metabolic stability.

In fragment-based drug design , small, low-molecular-weight fragments that bind to a biological target are identified and then grown or linked together to create more potent leads. The compact and highly functionalized nature of derivatives of this compound makes them ideal fragments. The difluoromethyl group can provide a key interaction with a protein target, and the other functional groups offer multiple vectors for fragment growth and elaboration.

Table 3: Properties of a Hypothetical Fragment Derived from this compound for FBDD

| Property | Value/Description | Rationale for FBDD |

|---|---|---|

| Molecular Weight | < 300 Da | Compliant with the "Rule of Three" for fragments |

| cLogP | 1-3 | Appropriate lipophilicity for initial screening |

| Hydrogen Bond Donors | 1-2 | Potential for key interactions with the target |

| Hydrogen Bond Acceptors | 3-5 | Multiple points for target binding |

| Rotatable Bonds | < 3 | Low conformational flexibility, favoring a defined binding mode |

| Synthetic Tractability | High | Multiple functional groups allow for straightforward chemical modification |

Application in Divergent Synthesis Methodologies for Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a large number of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such synthetic strategies. The orthogonal reactivity of its functional groups allows for the selective modification of different parts of the molecule, leading to a wide array of final products.

A divergent synthesis could begin with the preparation of a key intermediate, such as 3-amino-4-(difluoromethyl)picolinic acid. From this central scaffold, multiple reaction pathways can be explored in parallel. For example, the amino group can be derivatized with a library of sulfonyl chlorides, while the carboxylic acid can be coupled with a library of amines, leading to a large matrix of final compounds.

This approach is highly valuable for generating chemical libraries for high-throughput screening, enabling the rapid exploration of chemical space and the identification of new bioactive molecules.

This compound stands out as a highly versatile and strategic building block in modern organic synthesis. Its unique combination of a difluoromethyl group, a nitro group, and a carboxylic acid on a pyridine scaffold provides chemists with a powerful tool for the construction of complex and novel molecules. From the synthesis of new fluorinated heterocyclic systems to its application in advanced drug discovery strategies like scaffold hopping and divergent synthesis, this compound offers a multitude of opportunities for innovation in both academic and industrial research. The continued exploration of the reactivity and applications of this compound is poised to lead to the discovery of new chemical entities with significant potential in medicine and materials science.

Mechanistic Investigations of Reactions Involving 4 Difluoromethyl 3 Nitropicolinic Acid

Kinetic Studies of Key Reaction Pathways

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, and how they are influenced by factors such as reactant concentrations, temperature, and catalysts. For a hypothetical reaction involving 4-(difluoromethyl)-3-nitropicolinic acid, such as a nucleophilic aromatic substitution or a cross-coupling reaction, kinetic analysis would be performed to determine the rate law.

The rate law expression, in the form of Rate = k[Reactant A]^x[Reactant B]^y, reveals the order of the reaction with respect to each reactant. This information helps to deduce the number of molecules participating in the rate-determining step of the reaction. For instance, if a reaction involving this compound was found to be first-order with respect to both the acid and a coupling partner, it might suggest a bimolecular transition state.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [4-(CF2H)-3-NO2-picolinic acid] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

From this hypothetical data, one could infer that the reaction is first-order in this compound and zero-order in Reagent B, pointing towards a mechanism where the decomposition or activation of the picolinic acid derivative is the slow step.

Elucidation of Reaction Intermediates and Transition States

Identifying transient species like reaction intermediates and characterizing transition states are crucial for a complete mechanistic picture. Spectroscopic techniques such as NMR, IR, and mass spectrometry are often employed to detect and characterize intermediates that may accumulate in a reaction mixture.

In reactions involving the difluoromethyl group, radical intermediates (•CF2H) are commonly proposed, particularly in photoredox-catalyzed processes. mdpi.com Trapping experiments, where a radical scavenger like TEMPO is added to the reaction, can provide evidence for the presence of such radical species. nih.gov If the reaction is inhibited or a TEMPO-adduct is formed, it supports a radical mechanism.

Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways. These calculations can provide the geometries and energies of reactants, intermediates, transition states, and products. For a reaction of this compound, computational studies could help visualize the structure of the transition state and calculate the activation energy, offering insights that are often difficult to obtain experimentally.

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the outcome and efficiency of chemical reactions. Their mechanism of action is a key area of investigation.

Catalysts : In many modern synthetic reactions, transition metal catalysts (e.g., palladium, nickel, iridium) or photoredox catalysts are employed. mdpi.com For instance, in a hypothetical cross-coupling reaction, a palladium catalyst would likely undergo a catalytic cycle involving oxidative addition to the picolinic acid derivative, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the active catalyst. Mechanistic studies would aim to identify the specific catalyst species involved in each step. For example, iridium-based photocatalysts are often used to generate difluoromethyl radicals from a suitable precursor. mdpi.com

Reagents : The nature of the reagents is equally important. In fluorination reactions, reagents like Selectfluor® act as an electrophilic fluorine source. researchgate.net In acylation reactions, strong acids like trifluoromethanesulfonic acid can act as powerful catalysts. mdpi.com The mechanism by which these reagents interact with the substrate, this compound, would be a focus of study, determining whether the interaction leads to the formation of an activated intermediate or facilitates a specific bond-forming or bond-breaking step.

Isotope Labeling Studies for Mechanism Determination

Isotope labeling is a definitive technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a reaction. By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁸F for fluorine-containing compounds), one can follow its path to the final product.

For instance, to confirm the source of the difluoromethyl group in a synthesis of this compound, one could use a difluoromethylating agent labeled with ¹³C. Analysis of the product by ¹³C NMR or mass spectrometry would confirm that the labeled carbon has been incorporated into the target molecule.

Furthermore, kinetic isotope effect (KIE) studies can pinpoint the rate-determining step. If a C-H bond is broken in the slowest step of a reaction, replacing that hydrogen with deuterium (B1214612) (D) will typically slow down the reaction. Measuring the reaction rates for the labeled and unlabeled substrates can provide strong evidence for the involvement of that specific bond cleavage in the rate-determining step. In the context of this compound, a KIE study on the C-H bond of the difluoromethyl group could reveal its involvement in a particular reaction step. Isotope labeling with fluorine-18 (B77423) ([¹⁸F]) is also a key technique in developing new radiolabeling methods for PET imaging, often involving radical mechanisms. nih.gov

Computational and Theoretical Chemistry of 4 Difluoromethyl 3 Nitropicolinic Acid

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of 4-(Difluoromethyl)-3-nitropicolinic acid is dictated by the interplay of its constituent functional groups: the pyridine (B92270) ring, the carboxylic acid, the nitro group, and the difluoromethyl group. Molecular Orbital (MO) theory is a powerful framework for understanding this interplay by describing the distribution and energy of electrons within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -1.85 | Antibonding orbital with significant contribution from the nitro group |

| LUMO | -2.78 | Primarily located on the pyridine ring and nitro group; indicates electrophilic sites |

| HOMO | -7.54 | Distributed across the pyridine ring and carboxylic acid group; represents potential sites for nucleophilic attack |

| HOMO-1 | -8.21 | Bonding orbital with contributions from the entire molecular framework |

| HOMO-LUMO Gap | 4.76 | Indicates moderate kinetic stability and reactivity |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Conformational Analysis and Energetic Profiles

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the C-C bond connecting the carboxylic acid to the pyridine ring and the C-C bond of the difluoromethyl group, gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Global Minimum) | 0° | 0.00 | 75.3 |

| B | 90° | 2.15 | 15.2 |

Note: The data in this table is illustrative. The dihedral angle refers to the rotation around the bond connecting the carboxylic acid to the pyridine ring.

Prediction of Reactivity and Reaction Pathways via Quantum Mechanical Calculations

Quantum mechanical calculations are invaluable for predicting the reactivity of this compound and for elucidating potential reaction mechanisms. By mapping the potential energy surface, transition states—the high-energy species that connect reactants and products—can be located. The energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

Molecular electrostatic potential (MEP) maps are another useful tool for predicting reactivity. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro and carboxylic acid groups, and a positive potential around the hydrogen atom of the carboxylic acid and the pyridine ring, indicating sites for electrophilic and nucleophilic attack, respectively.

Computational methods can also be used to model specific reactions, such as esterification of the carboxylic acid or nucleophilic aromatic substitution on the pyridine ring. By calculating the energetics of different pathways, the most favorable reaction mechanism can be identified.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies for research applications)

Computational chemistry provides a powerful means to predict the spectroscopic properties of molecules, which can be used to interpret experimental data and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. Comparing the calculated spectrum with the experimental one can aid in the assignment of peaks and provide confidence in the structural characterization. A study on the related compound 4-nitropicolinic acid has shown that the nitro group leads to a de-shielding effect on the carbon atoms of the ring. academicjournals.org

Vibrational Spectroscopy (Infrared and Raman): Quantum mechanical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated vibrational spectrum can be compared with experimental data to identify characteristic functional group frequencies and to gain a deeper understanding of the molecule's vibrational dynamics. For instance, the calculations would predict characteristic stretching frequencies for the C=O of the carboxylic acid, the N-O bonds of the nitro group, and the C-F bonds of the difluoromethyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound (Illustrative)

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|---|

| C (Carboxylic Acid) | 168.5 | C=O stretch | 1750 |

| C (Pyridine, C2) | 152.3 | N-O symmetric stretch | 1355 |

| C (Pyridine, C3) | 140.1 | N-O asymmetric stretch | 1540 |

| C (Pyridine, C4) | 135.8 | C-F symmetric stretch | 1120 |

| C (Pyridine, C5) | 125.4 | C-F asymmetric stretch | 1180 |

| C (Pyridine, C6) | 148.9 | O-H stretch | 3450 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Advanced Spectroscopic and Crystallographic Methodologies in Research on 4 Difluoromethyl 3 Nitropicolinic Acid and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Fluorine NMR) in Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds like derivatives of 4-(difluoromethyl)-3-nitropicolinic acid, specialized NMR techniques, particularly those involving the ¹⁹F nucleus, provide a wealth of information. thermofisher.com The ¹⁹F nucleus is highly advantageous for NMR due to its 100% natural abundance, high sensitivity, and a large chemical shift dispersion, which often results in simpler, first-order spectra with less peak overlapping compared to proton (¹H) NMR. thermofisher.comwikipedia.orgbiophysics.org

The structural analysis of a novel derivative would typically involve a suite of ¹H, ¹³C, and ¹⁹F NMR experiments. Fluorine NMR, in particular, is used to identify the fluorine-containing functional groups. wikipedia.org The chemical shift of the difluoromethyl (CHF₂) group provides insight into its electronic environment. Furthermore, spin-spin coupling between fluorine and both hydrogen (J-HF) and carbon (J-FC) provides critical connectivity information. rsc.org Long-range ¹⁹F-¹⁹F coupling constants are also commonly observed and are valuable for structural analysis. wikipedia.org

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C nuclei, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between ¹H and ¹³C, as well as between ¹⁹F and ¹³C. These correlations are used to piece together the carbon skeleton and confirm the positions of substituents on the picolinic acid ring.

The conformation and dynamic behavior of the difluoromethyl group relative to the pyridine (B92270) ring are critical to understanding the molecule's properties. Variable temperature (VT) NMR spectroscopy is a powerful method for studying such dynamic processes. researchgate.net By acquiring spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can be analyzed to determine the energy barriers to bond rotation. biophysics.orgresearchgate.net

The magnitude of through-space and through-bond coupling constants, particularly the four-bond coupling between fluorine and the proton on the adjacent ring carbon (⁴J-HF), is highly dependent on the dihedral angle. rsc.org This relationship, often described by a Karplus-type equation, allows for the determination of the time-averaged conformation of the CHF₂ group. nih.gov By combining experimental NMR data with theoretical calculations, a detailed model of the conformational preferences of these derivatives in solution can be constructed. rsc.orgauremn.org.br

| Nucleus | Technique | Parameter | Observed Value (Hypothetical) | Structural Information Gained |

|---|---|---|---|---|

| ¹⁹F | 1D ¹⁹F NMR | Chemical Shift (δ) | -115 ppm (triplet) | Identifies the CHF₂ group environment. |

| ¹H | 1D ¹H NMR | ²J-HF Coupling | 55 Hz | Confirms the geminal H-F relationship in the CHF₂ group. |

| ¹³C | ¹³C{¹H} NMR | ¹J-CF Coupling | 240 Hz | Confirms the direct C-F bond in the CHF₂ group. |

| ¹H, ¹³C | HMBC | ³J-CF Correlation | C4 → F | Confirms attachment of the CHF₂ group to C4 of the pyridine ring. |

| ¹H, ¹⁹F | VT-NMR | ⁴J-HF Coupling Change | Varies with temperature | Indicates rotational dynamics of the CHF₂ group. researchgate.net |

NMR spectroscopy can also probe non-covalent intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how molecules self-assemble in solution or in the solid state. mdpi.com For this compound derivatives, the carboxylic acid proton is a key reporter. Its chemical shift can be highly sensitive to concentration and solvent, indicating the formation of hydrogen-bonded dimers or interactions with solvent molecules. iucr.org In some picolinic acid structures, water-bridged hydrogen-bonding networks have been observed. iucr.org The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (nitro group, pyridine nitrogen, carboxylic carbonyl) allows for complex interaction patterns. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space proximity between protons of different molecules, providing direct evidence of association.

Mass Spectrometry Techniques for Complex Mixture Analysis and Structure Confirmation

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of newly synthesized derivatives of this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of a molecule's elemental formula. nih.govmdpi.com This capability is essential for distinguishing between compounds with the same nominal mass but different atomic compositions, thus providing unambiguous confirmation that the target molecule has been synthesized.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄F₂N₂O₄ |

| Theoretical Monoisotopic Mass | 234.0143 Da |

| Hypothetical Experimental Mass | 234.0140 Da |

| Mass Error | -1.3 ppm |

Tandem mass spectrometry (MS/MS) is used to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This process, often involving collision-induced dissociation (CID), creates a characteristic fragmentation pattern that serves as a molecular fingerprint. wikipedia.org For derivatives of this compound, several predictable fragmentation pathways can be anticipated based on the structure of related nitroaromatic and benzoic acid compounds. nih.govresearchgate.net

Common fragmentation reactions for nitroaromatic compounds include the loss of neutral molecules like NO, NO₂, and CO₂. nih.govresearchgate.net The carboxylic acid group readily undergoes decarboxylation (loss of CO₂). The nitro group can be lost as ·NO or ·NO₂. nih.govresearchgate.net Fragmentation of the difluoromethyl group may also occur. Analyzing these pathways helps to confirm the connectivity of the different functional groups within the molecule. nih.govnih.govfluorine1.ru

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 233.0065 | CO₂ (43.9898 Da) | 189.0167 | Decarboxylated parent molecule |

| 233.0065 | NO₂ (45.9929 Da) | 187.0136 | De-nitrated parent molecule |

| 189.0167 | HF (20.0062 Da) | 169.0105 | Loss of hydrogen fluoride (B91410) from decarboxylated ion |

| 189.0167 | NO₂ (45.9929 Da) | 143.0238 | Decarboxylated and de-nitrated ion |

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatography is essential for both analyzing the progress of chemical reactions and for isolating the final products in high purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for these purposes in the synthesis of picolinic acid derivatives. researchgate.netnih.gov

For reaction monitoring, small aliquots of the reaction mixture are periodically injected into an HPLC system, often coupled to a mass spectrometer (LC-MS). rsc.org This allows for the quantification of starting materials, intermediates, and products over time, providing crucial data for reaction optimization. rsc.org A typical analytical method would employ a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile, often with an acid additive like formic acid to ensure good peak shape. rsc.org

Once the reaction is complete, the target derivative must be purified from unreacted starting materials, reagents, and byproducts. Preparative HPLC, which uses larger columns and higher flow rates than analytical HPLC, is a common method for obtaining highly pure compounds. nih.gov Alternatively, flash column chromatography on silica (B1680970) gel may be used for larger-scale purifications. rsc.org Proper sample preparation, such as filtration or solid-phase extraction, is often performed prior to purification to improve the efficiency of the separation and protect the chromatographic column.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of polar aromatic carboxylic acids.

The purity of a synthesized batch of this compound can be determined by injecting a solution of the compound into the HPLC system. The chromatogram will show a major peak corresponding to the target compound and potentially minor peaks indicating impurities. The percentage purity is calculated by integrating the area of all peaks and determining the relative area of the main peak. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed.

Furthermore, HPLC is a powerful tool for real-time reaction monitoring. Small aliquots of the reaction mixture can be withdrawn at various time points, quenched, and analyzed by HPLC. This allows chemists to track the consumption of starting materials and the formation of the product, thereby optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Below is a representative data table summarizing a typical reversed-phase HPLC method for the purity analysis of this compound.

HPLC Analysis Parameters for this compound

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B, linear to 30% A / 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

| Purity of Main Peak | >98% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound may involve high-energy reactions such as nitration and difluoromethylation, which can potentially generate volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation, identification, and quantification of such volatile organic compounds.

In a typical GC-MS analysis, a sample of the reaction mixture's headspace or a solvent extract is injected into the gas chromatograph. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of the compound by comparison to spectral libraries.

Potential volatile byproducts in the synthesis of this compound could include residual solvents (e.g., from the difluoromethylation reagent), partially reacted intermediates, or products of side reactions such as decarboxylation. The identification of these byproducts is crucial for understanding the reaction mechanism and for developing purification strategies.

The following table outlines potential volatile byproducts that could be identified by GC-MS during the synthesis of this compound.

Potential Volatile Byproducts Identified by GC-MS

| Compound | Potential Origin | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Pyridine | Decarboxylation of picolinic acid precursor | 5.2 | 79, 52 |

| 3-Nitropyridine (B142982) | Decarboxylation of nitrated intermediate | 9.8 | 124, 78, 51 |

| 4-(Difluoromethyl)pyridine (B1298655) | Decarboxylation of a difluoromethylated intermediate | 7.5 | 129, 110, 78 |

| Toluene | Residual solvent from synthesis | 6.3 | 91, 65 |

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation Analysis

To perform an X-ray crystallographic analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The crystal structure of this compound would reveal the planarity of the pyridine ring and the orientation of the carboxylic acid, nitro, and difluoromethyl substituents relative to the ring. Of particular interest would be the torsional angles defining the orientation of the difluoromethyl group, as steric and electronic interactions can influence its preferred conformation. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential non-covalent interactions involving the fluorine and oxygen atoms, which govern the crystal packing.

While the specific crystal structure of this compound is not publicly available, the crystallographic data of a closely related compound, 5-nitropicolinic acid monohydrate, provides a valuable reference. researchgate.net The introduction of a difluoromethyl group at the 4-position would be expected to influence the crystal packing due to its size and potential for weak hydrogen bonding.

Below is a table summarizing the crystallographic data for the analogous compound, 5-nitropicolinic acid monohydrate. researchgate.net

Crystallographic Data for 5-Nitropicolinic Acid Monohydrate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₂O₅ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.1766(11) |

| b (Å) | 5.1019(4) |

| c (Å) | 22.602(2) |

| β (˚) | 91.081(3) |

| Volume (ų) | 1519.2(2) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.714 |

| Hydrogen Bonding | Dimers formed via water molecules, linking to a 2D structure |

Future Research Trajectories and Unexplored Frontiers

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The unique electronic and steric environment of 4-(difluoromethyl)-3-nitropicolinic acid, created by the interplay of its substituents, suggests a rich and largely unexplored reactivity profile. Future research should be directed towards uncovering novel transformations that leverage these features.